(2S)-4-Methyl-2-(methylamino)pentan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-4-methyl-2-(methylamino)pentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-6(2)4-7(5-9)8-3/h6-9H,4-5H2,1-3H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAXDSKCXOZUGI-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CO)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CO)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90507174 | |
| Record name | (2S)-4-Methyl-2-(methylamino)pentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90507174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10203-89-1 | |
| Record name | (2S)-4-Methyl-2-(methylamino)pentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90507174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-4-methyl-2-(methylamino)pentan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Stereochemical Considerations and Absolute Configuration
Importance of Enantiopurity in Chemical Research
Enantiopurity, or the enantiomeric excess (ee) of a chiral compound, is of paramount importance in chemical and pharmaceutical research. enamine.net Biological systems, such as enzymes and receptors, are themselves chiral and often exhibit a high degree of stereoselectivity. researchgate.netrsc.org Consequently, the two enantiomers of a chiral molecule can interact with a biological target in profoundly different ways.
The use of enantiomerically pure building blocks like (2S)-4-Methyl-2-(methylamino)pentan-1-ol is a cornerstone of modern asymmetric synthesis. acs.orgdiva-portal.org It allows chemists to construct complex molecules with precise stereochemical control, which is crucial for several reasons:
Stereospecific Interactions: In drug discovery, one enantiomer (the eutomer) may be responsible for the desired therapeutic activity, while the other (the distomer) may be inactive, less active, or even cause undesirable or toxic effects. rsc.org
Probing Biological Mechanisms: Single, pure enantiomers are essential tools for studying the specific interactions between a molecule and its biological target, providing clearer insights into structure-activity relationships.
The following table highlights the general significance of enantiopurity in the context of chemical research.
| Area of Research | Significance of High Enantiopurity |
| Drug Discovery | Ensures specific interaction with chiral biological targets (enzymes, receptors), maximizing therapeutic effect and minimizing potential side effects from the other enantiomer. rsc.org |
| Asymmetric Catalysis | Enantiopure ligands are used to create catalysts that can produce a desired enantiomer of a product in high yield and selectivity. acs.org |
| Materials Science | The chirality of building blocks can dictate the structure and properties of advanced materials, such as chiral crystalline porous films for enantioselective separations. nih.gov |
| Natural Product Synthesis | Allows for the precise construction of complex natural products with multiple stereocenters, ensuring the synthetic molecule is identical to the natural one. diva-portal.org |
Racemization Studies and Stereochemical Stability Analysis
Racemization is the process by which an enantiomerically pure substance converts into a mixture containing equal quantities of both enantiomers (a racemate), resulting in the loss of optical activity. The stereochemical stability of the chiral center in this compound is a critical factor for its storage and use.
The C2 stereocenter in this molecule is generally stable under standard laboratory conditions (e.g., neutral pH, ambient temperature). The carbon-carbon and carbon-nitrogen single bonds that define the chiral center are robust. Racemization would require the breaking and reforming of one of these bonds, a process that has a high activation energy.
However, racemization of chiral amino alcohols can be induced under specific, often harsh, conditions. researchgate.net Studies on similar compounds have shown that racemization can be achieved using certain transition metal catalysts at elevated temperatures and pressures. researchgate.netrsc.org The proposed mechanism often involves a reversible dehydrogenation (oxidation) of the amino alcohol to form a prochiral imine or enamine intermediate, followed by a non-stereoselective hydrogenation (reduction) that re-forms the chiral center as a racemic mixture.
Factors that can influence the stereochemical stability of chiral amino alcohols are outlined in the table below.
| Factor | Effect on Stereochemical Stability | Relevance to this compound |
| Temperature | High temperatures can provide the necessary energy to overcome the activation barrier for racemization, especially in the presence of a catalyst. rsc.org | The compound is expected to be stereochemically stable at typical storage and reaction temperatures but may be susceptible at very high temperatures. |
| pH | Extreme pH (highly acidic or basic) can sometimes facilitate reactions that lead to racemization, though this is less common for this type of structure without other activating groups. | The stereocenter is stable across a wide pH range. Racemization via protonation/deprotonation mechanisms at the C2 carbon is highly unlikely. |
| Catalysts | Transition metal catalysts (e.g., Ruthenium, Cobalt) can facilitate a dehydrogenation-hydrogenation pathway, leading to racemization. researchgate.netrsc.org | In the absence of such catalysts, the stereocenter is inert. Stability is high during typical synthetic manipulations. |
| Oxidizing Agents | Strong oxidizing agents could potentially convert the amino alcohol to a ketone or imine, destroying the stereocenter. | The compound is stable to mild oxidizing conditions, but harsh reagents would lead to decomposition rather than simple racemization. |
| N-Substitution | N-methylation can influence electronic properties and steric hindrance around the chiral center, potentially affecting its susceptibility to catalyst-induced racemization compared to a primary amine. rsc.org | The N-methyl group may slightly alter the molecule's interaction with racemization catalysts compared to its primary amine analogue. |
Synthetic Methodologies for 2s 4 Methyl 2 Methylamino Pentan 1 Ol
Chemical Synthesis Pathways
Chemical synthesis provides a versatile toolbox for the construction of (2S)-4-Methyl-2-(methylamino)pentan-1-ol. These methods often involve the transformation of functional groups of a chiral precursor, ensuring the retention or controlled inversion of stereochemistry.
Multistep Organic Synthesis Approaches
A common and effective strategy for the synthesis of this compound initiates from the natural amino acid L-leucine. This approach takes advantage of the inherent chirality of the starting material to establish the desired stereocenter in the final product. A representative multistep synthesis can be outlined as follows:
Protection of the Amine and Carboxylic Acid: L-leucine is first protected to prevent unwanted side reactions during subsequent reduction steps. The amino group is typically protected with a suitable protecting group, such as a benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) group. The carboxylic acid is often converted to an ester, for instance, a methyl or ethyl ester, to facilitate handling and subsequent reactions.
Reduction of the Carboxylic Acid: The protected L-leucine ester is then reduced to the corresponding alcohol, L-leucinol. This reduction is commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF).
N-Methylation: The secondary amine of the resulting protected L-leucinol is then methylated. This can be accomplished through various methods, including reductive amination with formaldehyde (B43269) and a reducing agent like sodium borohydride (B1222165) or via direct alkylation with a methylating agent such as methyl iodide, often in the presence of a mild base.
Deprotection: In the final step, the protecting group on the nitrogen is removed to yield the target molecule, this compound. The choice of deprotection conditions depends on the protecting group used in the initial step. For example, a Cbz group is typically removed by hydrogenolysis, while a Boc group is cleaved under acidic conditions.
This multistep approach allows for the systematic construction of the target molecule with a high degree of control over the stereochemistry, directly inherited from the L-leucine starting material.
Stereoselective Synthesis Strategies
To achieve high enantiomeric purity, various stereoselective synthesis strategies can be employed. These methods are designed to selectively produce one stereoisomer over others.
Asymmetric reduction is a powerful technique for establishing a chiral center. In the context of synthesizing this compound, this could involve the enantioselective reduction of a prochiral ketone precursor, such as 4-methyl-1-(methylamino)pentan-2-one. This reduction can be carried out using chiral reducing agents or a combination of a reducing agent and a chiral catalyst.
One common approach involves the use of chiral oxazaborolidine catalysts, often referred to as Corey-Bakshi-Shibata (CBS) catalysts, in conjunction with a borane (B79455) source like borane-dimethyl sulfide (B99878) complex (BMS). The chiral catalyst creates a chiral environment around the ketone, directing the hydride delivery from the borane to one face of the carbonyl group, thus leading to the preferential formation of one enantiomer of the alcohol. The choice of the (R)- or (S)-enantiomer of the CBS catalyst determines the stereochemical outcome of the reduction. For the synthesis of the (2S)-alcohol, the appropriate CBS catalyst would be selected to favor the formation of the S-enantiomer.
Table 1: Asymmetric Reduction of Prochiral Ketones
| Ketone Precursor | Chiral Catalyst/Reagent | Product | Enantiomeric Excess (ee) |
| 4-methyl-1-(methylamino)pentan-2-one | (R)-CBS catalyst, BMS | (2R)-4-Methyl-2-(methylamino)pentan-1-ol | High |
| 4-methyl-1-(methylamino)pentan-2-one | (S)-CBS catalyst, BMS | This compound | High |
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. wikipedia.org Once the desired stereochemistry is established, the auxiliary is removed. This strategy can be applied to the synthesis of this compound, for instance, in the alkylation of an enolate.
In this approach, a chiral auxiliary, such as an Evans oxazolidinone, is first acylated with a propionyl group. The resulting imide can then be deprotonated to form a chiral enolate. Subsequent alkylation of this enolate with isobutyl bromide would proceed with high diastereoselectivity, controlled by the steric hindrance of the chiral auxiliary. After the alkylation step, the chiral auxiliary is cleaved to yield a chiral carboxylic acid derivative, which can then be converted to the target amino alcohol through reduction and N-methylation steps. The stereochemistry of the final product is determined by the choice of the chiral auxiliary in the initial step.
Table 2: Chiral Auxiliary-Mediated Alkylation
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) |
| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Isobutyl bromide | >95:5 |
| (S)-4-benzyloxazolidin-2-one | Isobutyl bromide | >95:5 |
Chemo-enzymatic synthesis combines the advantages of both chemical and enzymatic reactions to create efficient and highly selective synthetic routes. nih.gov For the synthesis of this compound, a chemo-enzymatic approach could involve the enzymatic resolution of a racemic intermediate produced through chemical synthesis.
For example, a racemic mixture of 4-methyl-2-(methylamino)pentan-1-ol (B13259083) could be synthesized chemically. Then, a lipase (B570770) enzyme could be used to selectively acylate one of the enantiomers, typically the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted. The acylated (R)-enantiomer can then be easily separated from the unreacted (S)-enantiomer by chromatography. This kinetic resolution process allows for the isolation of the (2S)-enantiomer with high optical purity.
Enzymatic Synthesis Approaches
Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis. Biocatalysts, such as enzymes, can operate under mild reaction conditions and often exhibit exquisite stereoselectivity.
One potential enzymatic approach for the synthesis of this compound is the use of a transaminase. A suitable prochiral ketone, such as 4-methyl-1-hydroxypentan-2-one, could be a substrate for a stereoselective amination reaction catalyzed by a transaminase. By providing methylamine (B109427) as the amine donor, the enzyme could stereoselectively add the amino group to the ketone, yielding (2S)-2-amino-4-methylpentan-1-ol. A subsequent enzymatic or chemical N-methylation step would then produce the final target compound. The stereochemical outcome of the transamination reaction is dictated by the specific transaminase enzyme used, and enzyme engineering can be employed to develop variants with high selectivity for the desired product.
Another enzymatic strategy could involve the direct N-methylation of L-leucinol using an N-methyltransferase enzyme. While less common for small molecule synthesis, engineered methyltransferases could potentially offer a direct and highly specific route to the final product, avoiding the need for protecting groups and multiple synthetic steps.
Table 3: Potential Enzymatic Reactions
| Enzyme Class | Substrate | Co-substrate/Amine Donor | Product |
| Transaminase | 4-methyl-1-hydroxypentan-2-one | Methylamine | (2S)-2-amino-4-methylpentan-1-ol |
| N-Methyltransferase | L-leucinol | S-Adenosyl methionine (SAM) | This compound |
Ketoreductase-Mediated Transformations for Chiral Amino Alcohols
Ketoreductases (KREDs) are NAD(P)H-dependent oxidoreductases that catalyze the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols with high enantioselectivity. researchgate.netrsc.org This enzymatic transformation is a cornerstone of modern biocatalysis for producing key pharmaceutical intermediates. researchgate.net The mechanism involves the transfer of a hydride from the cofactor, typically NADPH or NADH, to the carbonyl carbon of the ketone substrate. semanticscholar.org A catalytic tetrad of amino acid residues within the enzyme's active site facilitates this transfer with precise stereochemical control. semanticscholar.org
The industrial viability of KREDs has been significantly enhanced through protein engineering techniques like directed evolution, which have been used to improve enzyme stability, activity, and substrate scope. semanticscholar.orgnih.gov A major consideration in KRED-catalyzed reactions is the need for stoichiometric amounts of the expensive NAD(P)H cofactor. To address this, cofactor regeneration systems are commonly employed. These systems use a second enzyme, such as glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH), and an inexpensive substrate (e.g., glucose or formate) to continuously regenerate the reduced cofactor in situ. rsc.orgnih.gov
Whole-cell biocatalysis offers a practical approach by utilizing the host organism's metabolic machinery for cofactor regeneration, which can be more cost-effective than using isolated enzymes. nih.gov For instance, expressing a desired KRED in E. coli and using a co-substrate like glucose or isopropanol (B130326) can provide a self-sustaining system for chiral alcohol production. nih.govnih.gov Ketoreductases from various microbial sources, including Lactobacillus kefir, Candida magnoliae, and Zygosaccharomyces rouxii, have been successfully applied to synthesize a wide range of chiral alcohols with excellent enantiomeric excess (>99% ee). researchgate.netnih.govnih.gov
Lipase-Catalyzed Resolutions for Amino Alcohol Precursors
Lipases are hydrolases that catalyze the hydrolysis of ester bonds in their natural function. In organic synthesis, they are versatile biocatalysts for the kinetic resolution of racemates, including chiral alcohols and their precursors. jocpr.com Kinetic resolution relies on the differential rate at which a chiral enzyme reacts with the two enantiomers of a racemic substrate. Lipases can be used to selectively acylate an alcohol or hydrolyze an ester, leading to the separation of the two enantiomers. lookchem.com
In a typical lipase-catalyzed resolution of a racemic amino alcohol precursor, one enantiomer is preferentially acylated in the presence of an acyl donor (e.g., vinyl acetate), leaving the unreacted enantiomer enriched. nih.govnih.gov Alternatively, a racemic ester of the amino alcohol can be selectively hydrolyzed, yielding one enantiomer as the alcohol and leaving the other as the unreacted ester. rsc.orgmdpi.com This strategy allows for the preparation of both enantiomers in high optical purity by stopping the reaction at or near 50% conversion. nih.gov
A wide range of commercially available lipases have been successfully employed for these resolutions. Lipases from Candida antarctica (particularly the immobilized form, Novozym 435), Pseudomonas cepacia, and Candida rugosa are frequently used due to their broad substrate tolerance and high enantioselectivity (often with E-values >200). nih.govmdpi.com The choice of solvent, acyl donor, and temperature can significantly influence the reaction's efficiency and selectivity. nih.gov For instance, vinyl acetate (B1210297) is a common and effective acyl donor because the vinyl alcohol byproduct tautomerizes to acetaldehyde, rendering the acylation step essentially irreversible. jocpr.com
Biocatalytic Pathways to this compound and Analogues
While specific literature detailing the biocatalytic synthesis of this compound is limited, established biocatalytic methodologies can be readily applied to construct this target molecule and its analogues. A plausible and highly efficient route would involve the asymmetric reductive amination of a suitable keto alcohol precursor, such as 1-hydroxy-4-methylpentan-2-one.
This transformation can be achieved using engineered amine dehydrogenases (AmDHs), which catalyze the direct conversion of a ketone to a chiral amine using ammonia (B1221849) as the amine donor. frontiersin.org This one-step process is highly atom-economical and generates water as the main byproduct. frontiersin.org AmDHs derived from amino acid dehydrogenases have been engineered to accept a broad range of substrates, including α-hydroxy ketones, with high stereoselectivity (>99% ee). frontiersin.org Similar to KREDs, AmDHs require a reduced cofactor (NADH or NADPH), and a cofactor regeneration system is essential for a preparative-scale reaction. frontiersin.org
An alternative two-step biocatalytic pathway could first involve the asymmetric reduction of a suitable aminoketone, 4-methyl-2-(methylamino)pentan-1-one, using a stereoselective ketoreductase. The synthesis would begin with the appropriate prochiral aminoketone, which is then reduced by a KRED selected to produce the desired (2S)-alcohol stereocenter. The success of this step would depend on identifying a KRED that not only tolerates the N-methylamino group but also exhibits high stereoselectivity for the required (S)-configuration at the newly formed hydroxyl center. Subsequent protection of the amino group might be necessary prior to the reduction, followed by deprotection.
These biocatalytic strategies represent green and efficient methods for accessing chiral amino alcohols like this compound, leveraging the high selectivity of enzymes to establish the required stereocenters.
Precursor Chemistry and Downstream Derivatization
Synthetic Routes from Key Precursors
The preparation of (2S)-4-Methyl-2-(methylamino)pentan-1-ol can be efficiently achieved from key starting materials such as N-Methyl-L-leucine, L-leucine, and related amino ketones. These approaches leverage well-established synthetic transformations while aiming to control the stereochemistry at the C2 position.
Transformations from Related Amino Ketones
An alternative synthetic approach involves the reduction of a corresponding α-amino ketone, specifically (2S)-4-methyl-2-(methylamino)pentan-1-one. This method's success hinges on the availability of the amino ketone precursor and the ability to control the stereochemistry during the reduction of the ketone to the secondary alcohol.
The synthesis of the required α-amino ketone can be achieved from N-methyl-L-leucine by activating the carboxylic acid, for example, as an acid chloride or by using a coupling agent, followed by reaction with a suitable organometallic reagent, such as a Grignard reagent or an organolithium compound. Care must be taken to avoid racemization during these steps.
Once the α-amino ketone is obtained, its reduction to the desired amino alcohol can be performed using various hydride-based reducing agents. The choice of reducing agent can influence the diastereoselectivity of the reaction, potentially yielding a mixture of syn and anti isomers. Reagents like sodium borohydride (B1222165) (NaBH₄) are commonly used for the reduction of ketones. For greater stereocontrol, chiral reducing agents or catalytic hydrogenation with specific catalysts may be employed to favor the formation of the desired (1S) alcohol stereoisomer. The stereochemical outcome is often governed by factors such as steric hindrance and the potential for chelation control involving the amino group and the reducing agent.
| Precursor | Reagent/Conditions | Product |
| (2S)-4-methyl-2-(methylamino)pentan-1-one | NaBH₄, Methanol, 0 °C | This compound |
Chemical Reactivity and Functional Group Transformations
The primary alcohol functionality in this compound is a key site for further chemical modifications. Selective transformations of this group, without affecting the secondary amine, are essential for creating a variety of derivatives.
Reactions of the Secondary Amine Functionality
The secondary amine in this compound is nucleophilic and basic, allowing it to participate in a variety of chemical transformations.
The lone pair of electrons on the nitrogen atom makes the secondary amine a potent nucleophile, enabling it to react with electrophiles such as alkyl halides and acylating agents.
N-Alkylation: This reaction involves the substitution of the hydrogen atom on the nitrogen with an alkyl group. It is typically performed using an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). The reaction proceeds via a nucleophilic substitution mechanism. A significant challenge in the N-alkylation of secondary amines is the potential for overalkylation. wikipedia.org The product, a tertiary amine, is often more nucleophilic than the starting secondary amine, leading to a subsequent reaction with the alkyl halide to form a quaternary ammonium (B1175870) salt. wikipedia.org Careful control of stoichiometry and reaction conditions is necessary to favor mono-alkylation.
N-Acylation: The secondary amine readily reacts with acylating agents like acid chlorides or acid anhydrides in the presence of a base to form a stable amide derivative. This reaction is generally high-yielding and selective for the N-atom over the O-atom of the hydroxyl group due to the higher nucleophilicity of nitrogen compared to oxygen. researchgate.net The resulting amide is significantly less basic and nucleophilic than the parent amine.
| Reaction Type | Reagent | Product Structure | Product Name |
| N-Alkylation | Benzyl bromide (BnBr) | 0&chof=png&cht=chem&chdl=%282S%29-N-Benzyl-4-methyl-N-methylpentan-2-amin-1-ol" alt="(2S)-N-Benzyl-4-methyl-N-methylpentan-2-amin-1-ol"> | |
| N-Acylation | Acetyl chloride (AcCl) | 0&chof=png&cht=chem&chdl=N-%5B%281S%29-1-%28Hydroxymethyl%29-3-methylbutyl%5D-N-methylacetamide" alt="N-[(1S)-1-(Hydroxymethyl)-3-methylbutyl]-N-methylacetamide"> | |
| N-Sulfonylation | Benzenesulfonyl chloride | 0&chof=png&cht=chem&chdl=N-%5B%281S%29-1-%28Hydroxymethyl%29-3-methylbutyl%5D-N-methylbenzenesulfonamide" alt="N-[(1S)-1-(Hydroxymethyl)-3-methylbutyl]-N-methylbenzenesulfonamide"> |
This table shows typical N-alkylation and N-acylation reactions of the secondary amine functionality.
As a secondary amine, the nitrogen atom is basic and reacts readily with both inorganic and organic acids to form the corresponding ammonium salts. For instance, treatment with hydrochloric acid (HCl) yields the water-soluble this compound hydrochloride. Salt formation is a reversible process and is often used to facilitate the purification, handling, and storage of amines, as the resulting salts are typically stable, crystalline solids.
The 1,2-amino alcohol motif in this compound is a key structural feature that enables intramolecular cyclization reactions to form five-membered heterocyclic rings. A prominent example is the reaction with aldehydes or ketones to form oxazolidine (B1195125) derivatives. mdpi.comwikipedia.org This reaction is a condensation process where the amine first forms an iminium ion with the carbonyl compound, which is then intramolecularly attacked by the hydroxyl group. The reaction is often reversible and may require the removal of water to drive it to completion. The use of a chiral amino alcohol like this compound allows for the synthesis of chiral oxazolidines, which are valuable intermediates in asymmetric synthesis. mdpi.com
Intermolecular and Intramolecular Reaction Dynamics
The conformational behavior of this compound is significantly influenced by non-covalent interactions, particularly hydrogen bonding. The molecule contains both a hydrogen bond donor (the hydroxyl group) and two hydrogen bond acceptors (the nitrogen and oxygen lone pairs). This allows for the formation of an intramolecular hydrogen bond between the hydroxyl proton and the nitrogen lone pair. acs.orgpsu.edu
This O-H···N interaction leads to the formation of a stable, five-membered ring-like conformation. psu.edu Spectroscopic studies on analogous amino alcohols have shown that this intramolecular hydrogen bonding is a dominant feature, significantly influencing the population of conformers in both the gas phase and in non-polar solvents. acs.orgresearchgate.net This preferred conformation can affect the molecule's reactivity by altering the accessibility and orientation of the reactive functional groups. For example, the nucleophilicity of the amine may be slightly reduced due to the involvement of its lone pair in the hydrogen bond.
Formation of Advanced Organic Scaffolds
The inherent chirality and bifunctionality of this compound make it a highly useful chiral building block for constructing more complex and advanced molecular architectures. westlake.edu.cnnih.gov Its stereocenter, derived from a natural amino acid, can be used to impart chirality in asymmetric synthesis.
It can serve as a precursor for the synthesis of:
Chiral Ligands: The two heteroatoms (N and O) can be functionalized to create bidentate ligands capable of coordinating to metal centers. Such chiral ligands are instrumental in asymmetric catalysis for reactions like hydrogenations, oxidations, and carbon-carbon bond formations.
Chiral Auxiliaries: The molecule can be temporarily attached to a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary can be cleaved and recovered.
Pharmaceutical Intermediates: The vicinal amino alcohol scaffold is a common feature in many biologically active molecules and approved drugs. uni-muenster.denih.gov Therefore, derivatives of this compound can serve as key intermediates in the synthesis of pharmaceutical targets.
The ability to selectively modify either the hydroxyl or the amine group allows for a modular approach to synthesizing a library of chiral derivatives for applications in drug discovery and materials science. nih.gov
Synthesis of Heterocyclic Compounds Utilizing this compound as a Building Block
The unique structural features of this compound allow for its effective use in the construction of various heterocyclic systems. The presence of both a nucleophilic amine and a hydroxyl group facilitates the formation of rings through intramolecular cyclization or by reaction with difunctional reagents.
One of the most common applications of chiral amino alcohols is in the synthesis of oxazolidine derivatives . These five-membered heterocyclic compounds are readily formed by the condensation of an amino alcohol with an aldehyde or ketone. In the case of this compound, the reaction with an aldehyde would yield a chiral oxazolidine. This heterocycle can serve as a chiral auxiliary, a temporary stereodirecting group, in subsequent asymmetric reactions. For instance, the chiral environment provided by the oxazolidine can control the stereochemical outcome of alkylation or aldol (B89426) reactions at a prochiral center.
Furthermore, the amino alcohol moiety is a key component in the synthesis of other important heterocyclic scaffolds. For example, it can be a precursor for the synthesis of chiral piperazinones , which are six-membered heterocyclic rings containing two nitrogen atoms. The synthesis could involve the reaction of N-methyl-L-leucinol with an α-halo-ester followed by intramolecular amidation.
The following table summarizes the potential heterocyclic compounds that can be synthesized from this compound.
| Heterocyclic Compound | General Synthetic Approach | Potential Application |
| Oxazolidine | Condensation with an aldehyde or ketone | Chiral auxiliary in asymmetric synthesis |
| Piperazinone | Reaction with an α-halo-ester followed by cyclization | Core structure in pharmacologically active compounds |
| Thiazolidine (B150603) | Condensation with a thiocarbonyl compound | Biologically active scaffolds |
Incorporation into Complex Molecular Architectures
The chiral nature and functional groups of this compound make it an attractive building block for the synthesis of complex molecules, including natural products and their analogues. Its incorporation can introduce a specific stereocenter and provide handles for further chemical modifications.
In the realm of total synthesis , chiral fragments derived from readily available starting materials like amino acids and their reduced forms are invaluable. N-methyl-L-leucinol, being derived from the natural amino acid L-leucine, falls into this category. It can be incorporated into the backbone of a larger molecule to impart a specific stereochemistry. For example, in the synthesis of macrocyclic compounds, the amino alcohol can be part of the linear precursor, with the amine and alcohol functionalities participating in macrolactamization or macrolactonization reactions, respectively.
Moreover, derivatives of this compound can be utilized as chiral ligands for transition metal-catalyzed asymmetric reactions. The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of transformations, such as asymmetric hydrogenation, allylic alkylation, and Diels-Alder reactions.
The table below outlines the potential roles of this compound in the construction of complex molecular architectures.
| Application Area | Role of this compound | Example of Molecular Architecture |
| Total Synthesis | Chiral building block to introduce a stereocenter | Macrocycles, Alkaloids |
| Asymmetric Catalysis | Precursor for chiral ligands | Enantioselective synthesis of various organic compounds |
| Medicinal Chemistry | Scaffold for the synthesis of new chemical entities | Biologically active small molecules |
Structural Elucidation and Conformational Analysis
Advanced Spectroscopic Characterization
Spectroscopic techniques are indispensable for determining the molecular architecture of chemical compounds. Through the analysis of how molecules interact with electromagnetic radiation, detailed information regarding connectivity, functional groups, and three-dimensional structure can be obtained. For a chiral amino alcohol like (2S)-4-Methyl-2-(methylamino)pentan-1-ol, a combination of several advanced spectroscopic methods is required for a comprehensive characterization.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)
High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. While specific, experimentally-derived high-resolution spectra for this compound are not widely available in the literature, the expected chemical shifts and coupling patterns can be predicted based on established principles and spectral data of analogous structures.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The protons on the carbon adjacent to the hydroxyl group (C1) and the carbon bearing the amino group (C2) would appear as diastereotopic protons, likely resulting in complex multiplets. The N-H and O-H protons would typically appear as broad singlets, and their chemical shifts can be highly dependent on solvent, concentration, and temperature. The methyl group attached to the nitrogen would present as a singlet, while the isopropyl methyl groups at C4 would likely appear as two distinct doublets due to the chiral center at C2.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms. For this molecule, seven distinct signals are expected. The carbons directly bonded to the electronegative oxygen (C1) and nitrogen (C2) atoms would be deshielded and thus appear at a lower field (higher ppm values). The N-methyl carbon would have a characteristic chemical shift, and the remaining aliphatic carbons would appear at a higher field.
Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H on C1 | ~3.4 - 3.6 | Multiplet |
| H on C2 | ~2.6 - 2.8 | Multiplet |
| N-CH₃ | ~2.4 | Singlet |
| H on C3 | ~1.2 - 1.4 | Multiplet |
| H on C4 | ~1.6 - 1.8 | Multiplet |
| C(CH₃)₂ | ~0.9 | Doublet |
| N-H, O-H | Variable | Broad Singlet |
Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (-CH₂OH) | ~65-70 |
| C2 (-CH(NHCH₃)-) | ~55-60 |
| C3 (-CH₂-) | ~40-45 |
| C4 (-CH(CH₃)₂) | ~25-30 |
| C5, C6 (isopropyl CH₃) | ~22-24 |
| N-CH₃ | ~30-35 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry can provide the exact mass with high precision, allowing for the unambiguous determination of the molecular formula.
For this compound (C₇H₁₇NO), the monoisotopic mass is 131.131014 g/mol . In HRMS, this value would be observed, confirming the elemental composition.
The fragmentation pattern in electron ionization mass spectrometry (EI-MS) is predictable based on the functional groups present. Key fragmentation pathways for amino alcohols include:
Alpha-cleavage: The bond between C2 and C3 is likely to break, leading to the formation of a resonance-stabilized iminium ion. This is often a dominant fragmentation pathway for amines.
Loss of water: Dehydration from the alcohol functional group can occur, resulting in a fragment with a mass 18 units less than the molecular ion.
Predicted Mass Spectrometry Data
| Ion/Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 132.13829 |
| [M+Na]⁺ | 154.12023 |
| [M-H]⁻ | 130.12373 |
| [M+H-H₂O]⁺ | 114.12827 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its alcohol and secondary amine functional groups.
O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl group involved in hydrogen bonding.
N-H Stretch: A single, weaker, and sharper absorption band is anticipated in the 3300-3500 cm⁻¹ region, indicative of a secondary amine.
C-H Stretch: Strong absorption bands from the aliphatic C-H stretching vibrations will be present just below 3000 cm⁻¹.
C-O Stretch: A distinct C-O stretching vibration for the primary alcohol is expected to appear in the 1050-1150 cm⁻¹ range.
C-N Stretch: The C-N stretching vibration for the aliphatic amine is typically found in the 1020-1250 cm⁻¹ region.
Expected IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Alcohol | O-H Stretch | 3200 - 3600 | Strong, Broad |
| Secondary Amine | N-H Stretch | 3300 - 3500 | Weak to Medium, Sharp |
| Alkane | C-H Stretch | 2850 - 3000 | Strong |
| Primary Alcohol | C-O Stretch | 1050 - 1150 | Medium to Strong |
| Aliphatic Amine | C-N Stretch | 1020 - 1250 | Weak to Medium |
Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion (ORD) or Electronic Circular Dichroism (ECD))
Chiroptical techniques, such as ORD and ECD, are essential for studying chiral molecules as they provide information about the absolute configuration of stereocenters. These methods measure the differential interaction of left and right circularly polarized light with a chiral molecule.
Computational and Theoretical Studies
Computational chemistry provides powerful tools to complement experimental data, offering insights into molecular structure, stability, and reactivity at the electronic level.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can be employed to:
Optimize Molecular Geometry: Determine the lowest energy conformation of the molecule, providing accurate bond lengths and angles.
Calculate Electronic Properties: Predict properties such as the distribution of electron density, dipole moment, and molecular electrostatic potential. This information helps in understanding how the molecule interacts with other reagents.
Determine Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and stability.
Predict Spectroscopic Data: DFT methods can be used to predict NMR chemical shifts, IR vibrational frequencies, and ECD spectra, which can then be compared with experimental data for structural validation.
Studies on similar amino acids and amino alcohols have demonstrated that DFT methods can provide valuable insights into their physicochemical behavior and reactivity, which would be directly applicable to the study of this compound.
Conformational Analysis via Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone for elucidating the conformational space of flexible molecules like this compound. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, allowing for the identification of stable conformers (local minima on the potential energy surface) and the energetic barriers between them.
The conformational preferences of 1,2-aminoalcohols are primarily described by the torsional arrangements around key single bonds. frontiersin.org For this compound, the critical dihedral angles include:
τ1 (HO-C1-C2-N): Describes the relative position of the hydroxyl and amino groups.
τ2 (C1-C2-N-C(methyl)): Describes the orientation of the N-methyl group.
τ3 (C1-C2-C3-C4): Describes the orientation of the isobutyl side chain.
Each dihedral angle can typically adopt one of three stable staggered arrangements: gauche (+60°), trans (180°), and gauche' (-60° or 300°). frontiersin.org A systematic rotation around these bonds, followed by geometry optimization using methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), reveals the set of possible low-energy structures. acs.org
Studies on analogous amino alcohols show that conformations allowing for intramolecular hydrogen bonding are significantly stabilized and are often among the lowest in energy. frontiersin.org The isobutyl group will also adopt conformations that minimize steric hindrance with the rest of the molecule. The relative energies of these conformers determine their population at a given temperature, according to the Boltzmann distribution.
Table 1: Representative Calculated Relative Energies for Postulated Conformers of this compound This table is illustrative, based on typical findings for similar amino alcohols. Actual values require specific calculations for the target molecule.
| Conformer Description | Key Dihedral Angle (τ1) | Relative Energy (kJ/mol) | Postulated Key Interaction |
|---|---|---|---|
| Folded/Chelated | gauche (approx. 60°) | 0.00 (Global Minimum) | Strong OH···N Intramolecular H-Bond |
| Partially Extended | trans (approx. 180°) | 5 - 10 | Weaker or no H-Bond; reduced steric strain |
| Other Extended Forms | gauche' (approx. 300°) | 8 - 15 | Steric hindrance may increase energy |
Investigation of Intramolecular Interactions (e.g., Hydrogen Bonding)
The presence of both a hydroxyl (-OH) group (a hydrogen bond donor) and a secondary amino (-NH) group (a hydrogen bond donor and acceptor) within the same molecule allows for the formation of stabilizing intramolecular interactions. frontiersin.orgscbt.com The most significant of these is the intramolecular hydrogen bond between the hydroxyl proton and the nitrogen lone pair (OH···N).
The existence and strength of these interactions are investigated computationally using several methods:
Geometric Criteria: In optimized conformers, the distance between the donor hydrogen and the acceptor atom (e.g., H···N) is typically less than the sum of their van der Waals radii, and the angle of the bond (e.g., O-H···N) is close to linear (180°), indicating a strong interaction.
Vibrational Frequency Analysis: The formation of a hydrogen bond weakens the O-H covalent bond, resulting in a redshift (lowering) of its stretching frequency in the calculated infrared (IR) spectrum compared to a conformer where no such bond exists.
Natural Bond Orbital (NBO) Analysis: This method quantifies the donor-acceptor interactions within a molecule. acs.org An NBO analysis can reveal the charge transfer from the nitrogen lone pair orbital (nN) to the antibonding orbital of the O-H bond (σ*OH), providing a direct measure of the hydrogen bond's strength in kcal/mol.
Atoms-in-Molecules (AIM) Theory: Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density topology. The presence of a bond critical point (BCP) between the hydrogen and nitrogen atoms is a definitive indicator of a bonding interaction. mdpi.com
Besides the primary OH···N hydrogen bond, weaker C-H···O interactions may also contribute to the stability of certain conformers, though their energetic contribution is considerably smaller. mdpi.com
Table 2: Typical Parameters for Intramolecular Interactions in Amino Alcohols
| Interaction Type | Typical H···Acceptor Distance (Å) | Typical Donor-H···Acceptor Angle (°) | NBO Interaction Energy (kcal/mol) |
|---|---|---|---|
| OH···N (Strong) | 1.8 - 2.2 | 140 - 170 | 3 - 7 |
| NH···O (Weak) | 2.2 - 2.6 | 120 - 150 | 1 - 2.5 |
| C-H···O (Very Weak) | 2.4 - 2.8 | 100 - 130 | < 1 |
Molecular Dynamics Simulations for Solution-Phase Behavior
While quantum chemical calculations provide a detailed picture of molecules in the gas phase (in vacuum), their behavior in solution can be significantly different due to interactions with solvent molecules. Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems, providing insights into conformational dynamics, solvation, and intermolecular interactions in a condensed phase. mdpi.com
In an MD simulation, the molecule is placed in a box of explicit solvent molecules (e.g., water, methanol). The forces on each atom are calculated using a classical force field, and Newton's equations of motion are solved iteratively to track the trajectory of all atoms over time. mdpi.com
For this compound in an aqueous solution, MD simulations can reveal:
Conformational Dynamics: The simulation can show the transitions between different conformers. In a polar, protic solvent like water, the strong intramolecular OH···N hydrogen bond may be disrupted as the hydroxyl and amino groups form competing hydrogen bonds with surrounding water molecules.
Solvation Shell Structure: Analysis of the radial distribution functions (RDFs) from the simulation can characterize the arrangement of water molecules around the solute's functional groups, showing, for example, how many water molecules are in the first solvation shell of the hydroxyl or amino group.
Solvent-Accessible Surface Area (SASA): Changes in the SASA can indicate how the molecule adapts its conformation in solution, potentially folding to minimize the exposure of its hydrophobic isobutyl group to water.
By analyzing the conformational populations over the course of the simulation, one can determine how the solvent environment shifts the equilibrium, often favoring more extended conformations that can maximize favorable interactions with the solvent compared to the folded, internally hydrogen-bonded structures that are dominant in the gas phase. chemrxiv.org
Applications As a Chiral Building Block and Ligand in Catalysis
Role in the Synthesis of Enantiopure Compounds
The synthesis of enantiopure compounds is of paramount importance, particularly in the pharmaceutical and agrochemical industries where the stereochemistry of a molecule can dictate its biological activity. Chiral molecules like (2S)-4-Methyl-2-(methylamino)pentan-1-ol can theoretically be used as chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. After the desired stereocenter has been formed, the auxiliary is cleaved from the molecule and can often be recovered for reuse.
Despite this potential, specific examples or research studies detailing the use of this compound as a chiral auxiliary or as a starting material for the synthesis of other enantiopure compounds are not documented in available scientific literature. Therefore, no data on its performance, such as diastereomeric excess or yield in such transformations, can be provided.
Development of Chiral Ligands for Asymmetric Catalysis
Chiral ligands are organic molecules that bind to a metal center to create a chiral catalyst. This catalyst can then be used to produce a chiral product from an achiral starting material with high enantioselectivity. The nitrogen and oxygen atoms in amino alcohols like this compound are excellent coordinating atoms for a wide variety of transition metals used in catalysis.
Metal-Complex Formation and Characterization
The synthesis of a chiral ligand from a precursor like this compound would typically involve modification of the hydroxyl and/or amino groups to introduce other functionalities, such as phosphines or other coordinating moieties. The resulting ligand would then be reacted with a metal salt (e.g., of rhodium, palladium, iridium, or copper) to form a metal complex. The characterization of such a complex is crucial to understanding its structure and potential catalytic behavior and is typically carried out using techniques like NMR spectroscopy, X-ray crystallography, mass spectrometry, and elemental analysis.
However, there are no specific studies available that describe the synthesis of a chiral ligand derived from this compound and its subsequent formation into a metal complex.
Catalytic Activity in Asymmetric Transformations
The effectiveness of a chiral catalyst is evaluated by its performance in asymmetric transformations, such as asymmetric hydrogenation, allylic alkylation, or Diels-Alder reactions. The key parameters measured are the yield of the product and the enantiomeric excess (e.e.), which indicates the degree of selectivity for one enantiomer over the other.
As there is no information on the development of chiral ligands or metal complexes from this compound, there is consequently no data available on the catalytic activity of any such complex. Therefore, it is not possible to provide data tables or detailed research findings on its performance in any asymmetric transformations.
Analytical Methodologies for Characterization and Quantification in Research Contexts
Chromatographic Methods
Chromatography is a cornerstone for the separation and analysis of "(2S)-4-Methyl-2-(methylamino)pentan-1-ol". The choice of method depends on the analytical goal, whether it is resolving enantiomers, confirming identity, or quantifying the compound in a complex matrix.
Ensuring the enantiomeric purity of a chiral compound like this compound is paramount. Chiral HPLC is the gold standard for separating and quantifying enantiomers. Two primary strategies are employed: direct and indirect separation.
Direct Chiral HPLC: This approach utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including amino alcohols.
Indirect Chiral HPLC: This method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. akjournals.com These diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) stationary phase, such as a C18 column. akjournals.com Reagents like Mosher's acid chloride or Marfey's reagent are examples of CDAs used for this purpose.
The selection of the mobile phase is crucial for achieving optimal separation. It typically consists of a mixture of a nonpolar organic solvent (like hexane (B92381) or heptane) and a more polar alcohol (like isopropanol (B130326) or ethanol), often with a small amount of an amine modifier (like diethylamine) to improve peak shape and reduce tailing.
| Parameter | Direct Method Example | Indirect Method Example |
|---|---|---|
| Column (CSP) | Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) | Standard C18 (achiral) |
| Dimensions | 250 mm x 4.6 mm, 5 µm | 250 mm x 4.6 mm, 5 µm |
| Derivatizing Agent | None | Chiral derivatizing agent (e.g., Marfey's reagent) |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) | Acetonitrile/Water with 0.1% Trifluoroacetic Acid (gradient) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 220 nm (if derivatized) or Refractive Index (RI) | UV at 340 nm (due to chromophore in derivatizing agent) |
| Expected Outcome | Baseline separation of (2S) and (2R) enantiomers. | Separation of the two resulting diastereomers. |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection power of MS, making it ideal for confirming the identity and assessing the chemical purity of volatile or semi-volatile compounds.
Due to the polar nature of the alcohol and amine functional groups in this compound, which can cause poor chromatographic peak shape and tailing, derivatization is typically required prior to GC-MS analysis. sigmaaldrich.com This process replaces the active hydrogens on the oxygen and nitrogen atoms with nonpolar groups, increasing the compound's volatility and thermal stability. sigmaaldrich.com Common derivatization methods include silylation or acylation. nih.govresearchgate.net
Once separated by the GC column, the derivatized compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its characteristic fragmentation pattern serve as a chemical "fingerprint," allowing for unambiguous identification by comparing the obtained spectrum with reference libraries or by interpreting the fragmentation pathways. For an N-methyl amino alcohol, a key fragmentation is the alpha-cleavage adjacent to the nitrogen atom, which results in a stable, nitrogen-containing cation that is often the base peak in the spectrum. libretexts.org
| Parameter | Typical Conditions |
|---|---|
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Trifluoroacetic anhydride (B1165640) (TFAA) |
| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent) |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow mode (~1.2 mL/min) |
| Oven Program | Initial temp 80°C, hold 2 min, ramp at 10°C/min to 280°C, hold 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Expected Fragments (TFAA derivative) | Molecular ion [M]+•, [M-CH(CH3)2]+, and fragments from cleavage alpha to nitrogen. |
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, greater sensitivity, and much faster analysis times. nih.gov
For a compound like this compound, which lacks a strong UV chromophore, UPLC is most powerfully applied when coupled with mass spectrometry (UPLC-MS). acs.org This combination provides high-separation efficiency and sensitive, selective detection. The reversed-phase mode is commonly used, with columns such as a High Strength Silica (HSS) T3, which is designed to retain and separate polar compounds. acs.org
Pre-column derivatization can be employed to enhance detection sensitivity, especially for UV or fluorescence detectors. Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) react with primary and secondary amines to yield highly fluorescent derivatives, enabling quantification at very low levels. acs.org
Advanced Spectroscopic Techniques for Structural Purity Assessment
While chromatography excels at separation, spectroscopy provides detailed information about a molecule's structure, which is essential for confirming its identity and assessing structural purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for unambiguous structure elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide a wealth of information.
¹H NMR reveals the number of different types of protons, their chemical environment, their proximity to one another (through spin-spin coupling), and their relative quantities (through integration).
¹³C NMR provides information on the number of non-equivalent carbons and their chemical environment (e.g., distinguishing between sp³, sp², and sp hybridized carbons).
For this compound, specific signals corresponding to the methyl groups of the isobutyl moiety, the N-methyl group, the methylene (B1212753) protons of the alcohol, and the methine protons would be expected. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign all proton and carbon signals by showing which protons are coupled to each other and which protons are directly attached to which carbons.
High-Resolution Mass Spectrometry (HRMS): Unlike nominal mass instruments like a standard quadrupole MS, HRMS instruments (e.g., Time-of-Flight or Orbitrap) can measure the mass-to-charge ratio (m/z) of an ion to four or five decimal places. nih.govresearchgate.net This high mass accuracy allows for the determination of a compound's elemental composition. mdpi.com By comparing the experimentally measured exact mass with the theoretical mass calculated from the molecular formula (C₇H₁₇NO), one can confirm the identity of the compound with a high degree of confidence and detect the presence of any impurities that have different elemental compositions. nih.gov
| Technique | Parameter | Expected Result / Observation |
|---|---|---|
| ¹H NMR | Chemical Shifts (δ) | Distinct signals for CH₃ (isobutyl), N-CH₃, CH₂, CH (isobutyl), CH (chiral center), OH, and NH protons. |
| Integration | Relative peak areas corresponding to the number of protons (e.g., 6H for isobutyl methyls, 3H for N-methyl). | |
| Multiplicity | Splitting patterns due to spin-spin coupling (e.g., doublets for isobutyl methyls, multiplet for methines). | |
| Solvent | CDCl₃ or DMSO-d₆ | |
| ¹³C NMR | Chemical Shifts (δ) | Seven distinct signals corresponding to the seven carbon atoms in unique chemical environments. |
| DEPT-135 | Distinguishes between CH₃, CH₂, and CH carbons. | |
| HRMS | Ionization Mode | Electrospray Ionization (ESI), positive mode. |
| Ion Detected | Protonated molecule [M+H]⁺ | |
| Exact Mass | Measured m/z for C₇H₁₈NO⁺ should be within 5 ppm of the calculated theoretical mass (132.1383). |
Future Directions and Emerging Research Areas
Exploration of Novel Synthetic Pathways
The efficient and stereoselective synthesis of (2S)-4-Methyl-2-(methylamino)pentan-1-ol is a key area for future research. While classical approaches often rely on the reduction of corresponding amino acids or their derivatives, emerging synthetic strategies offer pathways to improved efficiency, selectivity, and sustainability.
One promising avenue is the continued development of asymmetric hydrogenation and transfer hydrogenation methodologies. These processes, often catalyzed by transition metal complexes with chiral ligands, can provide highly enantiomerically enriched amino alcohols. Future work could focus on designing catalysts that are not only highly selective for the desired stereoisomer but are also reusable and operate under mild reaction conditions.
Another area of intense interest is biocatalysis . The use of engineered enzymes, such as amine dehydrogenases or transaminases, offers a green and highly specific route to chiral amines and amino alcohols. Research in this domain could lead to the development of a biocatalytic process for the direct synthesis of this compound from a simple precursor, avoiding the need for protecting groups and reducing waste.
Furthermore, the exploration of novel chiral auxiliaries could provide alternative and efficient synthetic routes. Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. The development of new, easily attachable, and readily cleavable chiral auxiliaries could streamline the synthesis of this and other chiral amino alcohols.
A comparative overview of potential synthetic approaches is presented in the table below.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Asymmetric Hydrogenation | High enantioselectivity, potential for scalability. | Development of novel, highly active, and recyclable chiral catalysts. |
| Biocatalysis | High stereospecificity, environmentally friendly conditions. | Enzyme discovery and engineering for improved substrate scope and activity. |
| Chiral Auxiliaries | Well-established methodology, predictable stereochemical control. | Design of new auxiliaries for improved efficiency and ease of removal. |
Design and Synthesis of New Derivatives with Tuned Properties
The functional groups of this compound, the secondary amine and the primary alcohol, provide reactive handles for the synthesis of a diverse array of derivatives. Future research will likely focus on creating new molecules with specific, tuned properties for various applications.
N-Alkylation and N-Acylation of the secondary amine can introduce a wide range of functional groups. For instance, N-methylation has been shown to improve the pharmacokinetic properties of bioactive peptides, such as increased enzymatic stability and enhanced cell permeability. monash.edunih.gov The synthesis of a library of N-alkylated and N-acylated derivatives could lead to the discovery of compounds with interesting biological activities.
The primary alcohol can be esterified or etherified to introduce different functionalities. Esterification with various carboxylic acids can yield a range of esters with potentially diverse applications, from flavor and fragrance compounds to precursors for polymers. Etherification could be used to attach the molecule to a solid support for applications in catalysis or chromatography.
Furthermore, the chiral backbone of this compound makes it an attractive candidate for use as a chiral ligand in asymmetric catalysis. Modification of the amino and alcohol groups to incorporate coordinating atoms, such as phosphorus or additional nitrogen atoms, could lead to the development of novel ligands for a variety of metal-catalyzed reactions.
The table below outlines potential derivatization strategies and their potential impact on the properties of the resulting compounds.
| Derivatization Strategy | Target Functional Group | Potential Change in Properties |
| N-Alkylation/N-Acylation | Secondary Amine | Altered basicity, lipophilicity, and biological activity. |
| Esterification/Etherification | Primary Alcohol | Modified polarity, volatility, and potential for polymerization. |
| Functionalization for Ligand Synthesis | Both Amine and Alcohol | Introduction of metal-coordinating sites for catalytic applications. |
Advanced Spectroscopic and Computational Studies for Deeper Mechanistic Understanding
A thorough understanding of the three-dimensional structure and conformational dynamics of this compound and its derivatives is crucial for understanding their reactivity and interactions. Advanced spectroscopic and computational methods will be instrumental in gaining these insights.
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques, such as multidimensional NMR (e.g., COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) experiments, can provide detailed information about the connectivity and spatial proximity of atoms within the molecule. nih.gov These techniques will be invaluable for confirming the structure of new derivatives and for studying their conformational preferences in solution.
Mass spectrometry (MS) , particularly with soft ionization techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), will be essential for the accurate mass determination and structural elucidation of new derivatives. nih.gov Tandem mass spectrometry (MS/MS) can provide valuable information about the fragmentation patterns of these molecules, aiding in their identification.
Computational chemistry , including Density Functional Theory (DFT) and ab initio methods, can provide a deeper understanding of the electronic structure, conformational landscape, and reactivity of this compound and its derivatives. rsc.org Computational studies can be used to:
Predict the most stable conformers of the molecule. nih.gov
Calculate spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, to aid in the interpretation of experimental data.
Model reaction mechanisms to understand the stereochemical outcomes of synthetic transformations.
The synergy between experimental and computational approaches will be key to unlocking a comprehensive understanding of this promising chiral building block and its future applications.
| Technique | Information Gained | Future Research Application |
| Advanced NMR Spectroscopy | 3D structure, conformational analysis, intermolecular interactions. | Stereochemical assignment of new derivatives, studying binding interactions. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns. | Characterization of synthetic products and identification of unknown compounds. |
| Computational Chemistry | Electronic structure, reaction mechanisms, spectroscopic properties. | Guiding the design of new derivatives and synthetic pathways. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2S)-4-Methyl-2-(methylamino)pentan-1-ol, and how can intermediates be optimized?
- Methodology :
- Step 1 : Start with a ketone or carboxylic acid precursor. For example, reduce a carboxylic acid derivative (e.g., ester or amide) using lithium aluminum hydride (LiAlH₄) to yield the alcohol moiety. This approach is analogous to the reduction steps described for 2-amino-2,4-dimethylpentan-1-ol hydrochloride synthesis .
- Step 2 : Introduce the methylamino group via reductive amination or alkylation. Use palladium on carbon (Pd/C) as a catalyst in methanol/ethanol under hydrogen atmosphere, a method employed for structurally similar amines .
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Adjust solvent polarity (e.g., ethanol vs. tetrahydrofuran) to improve yield.
Q. How can the stereochemistry of this compound be confirmed experimentally?
- Methodology :
- Chiral Chromatography : Use a chiral stationary phase (e.g., Chiralpak® AD-H column) with hexane/isopropanol mobile phases to resolve enantiomers. Compare retention times with a racemic mixture .
- Optical Rotation : Measure specific rotation ([α]D) and compare to literature values for (2S)-configured analogs (e.g., 2-amino-2,4-dimethylpentan-1-ol hydrochloride, which shows distinct chiral properties) .
- X-ray Crystallography : Co-crystallize with a chiral resolving agent (e.g., tartaric acid derivatives) to determine absolute configuration .
Advanced Research Questions
Q. How can reaction conditions be optimized to achieve >99% enantiomeric excess (ee) in the synthesis of this compound?
- Methodology :
- Catalyst Screening : Test chiral catalysts like Jacobsen’s Mn(III)-salen complexes for asymmetric induction during amine formation.
- Solvent Effects : Use aprotic solvents (e.g., dichloromethane) to minimize racemization. Evidence from similar amine syntheses suggests solvent polarity impacts ee .
- Temperature Control : Maintain low temperatures (−20°C to 0°C) during critical steps (e.g., alkylation) to suppress side reactions .
Q. What strategies are effective for assessing the compound’s stability under varying pH and temperature conditions?
- Methodology :
- Accelerated Stability Studies : Incubate the compound in buffers (pH 2–12) at 40°C–60°C for 1–4 weeks. Analyze degradation products via LC-MS. Reference safety protocols for handling alcohols/amines, such as using inert atmospheres to prevent oxidation .
- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life at 25°C. For example, 4-methyl-2-pentanol analogs show predictable degradation kinetics under acidic conditions .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?
- Methodology :
- DFT Calculations : Optimize the molecular geometry using Gaussian 16 at the B3LYP/6-31G(d) level. Calculate Fukui indices to identify nucleophilic sites (e.g., the hydroxyl oxygen and amine nitrogen) .
- Molecular Dynamics Simulations : Model solvation effects in water or ethanol to predict reaction pathways. Compare with experimental data from similar alcohols/amines .
Q. What experimental designs are suitable for evaluating the compound’s biological activity, such as enzyme inhibition or receptor binding?
- Methodology :
- Enzyme Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to study interactions with target enzymes like monoamine oxidases. Reference studies on sulfanyl ketones, which employ similar biochemical screening methods .
- Cell-Based Assays : Treat cultured neurons with the compound and measure cAMP levels via ELISA to assess G-protein-coupled receptor (GPCR) modulation, a strategy used for structurally related amines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
